Iothalamic Acid-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Iothalamic Acid-d3 is a deuterium-labeled derivative of Iothalamic Acid, an iodine-containing organic compound. It is primarily used as a diagnostic contrast agent in various medical imaging procedures, such as angiography, arthrography, and computed tomographic scans . The deuterium labeling in this compound makes it particularly useful for tracing and tagging in scientific research .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Iothalamic Acid-d3 involves the incorporation of deuterium into the Iothalamic Acid molecule. The process typically starts with the precursor amino isophthalic acid, which undergoes iodination using iodine monochloride in an aqueous solution . The deuterium atoms are introduced through specific deuterated reagents during the synthesis process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high purity and yield. The final product is often subjected to rigorous quality control measures, including liquid chromatography and mass spectrometry, to confirm the incorporation of deuterium and the overall purity of the compound .

化学反应分析

Types of Reactions: Iothalamic Acid-d3 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of iodinated by-products.

Reduction: Reduction reactions can be employed to modify the iodine atoms, although this is less common.

Substitution: The iodine atoms in this compound can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Halogen exchange reactions often involve reagents like sodium iodide or bromide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated benzoic acid derivatives, while substitution reactions can produce various halogenated compounds .

科学研究应用

Iothalamic Acid-d3 has a wide range of scientific research applications:

Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and pathways.

Biology: The compound is employed in biological studies to trace metabolic pathways and understand the distribution of iodine in biological systems.

Medicine: As a diagnostic contrast agent, this compound is used in imaging procedures to enhance the visibility of internal structures.

Industry: The compound is used in the development of new diagnostic agents and in quality control processes for imaging products .

作用机制

Iothalamic Acid-d3 functions as a diagnostic contrast agent by enhancing the contrast of internal structures in imaging procedures. The iodine atoms in the compound absorb X-rays, making the structures containing the compound appear more distinct on the imaging scans. The deuterium labeling does not significantly alter the mechanism of action but allows for more precise tracing and quantification in research applications .

相似化合物的比较

Iothalamic Acid: The non-deuterated form of Iothalamic Acid, used similarly as a contrast agent.

Iohexol: Another iodine-containing contrast agent with similar applications but different chemical properties.

Uniqueness of Iothalamic Acid-d3: The primary uniqueness of this compound lies in its deuterium labeling, which allows for more precise tracing and quantification in scientific research. This makes it particularly valuable in studies requiring detailed analysis of metabolic pathways and reaction mechanisms .

生物活性

Iothalamic Acid-d3 is a derivative of iothalamic acid, a compound primarily used as a radiopaque agent in medical imaging. The biological activity of this compound has garnered attention due to its potential applications in various biomedical fields, including cancer research and diagnostic imaging. This article delves into the biological activity of this compound, presenting research findings, case studies, and data tables to provide a comprehensive overview.

This compound (CAS Number: 2276-90-6) is characterized by its iodine content, which is crucial for its radiopaque properties. The molecular structure includes a carboxylic acid group and multiple iodine atoms, contributing to its solubility and interaction with biological tissues.

The primary mechanism of action for this compound is its ability to absorb X-rays, making it useful in imaging applications. However, recent studies have indicated that it may also exhibit biological activities beyond imaging:

- Cellular Uptake : Studies suggest that this compound is taken up by various cell types, potentially influencing cellular processes such as proliferation and apoptosis.

- Receptor Interaction : Preliminary data indicate that this compound may interact with specific receptors involved in cell signaling pathways, which could modulate cellular responses.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the effects of this compound on different cell lines:

-

Cell Proliferation : In studies involving cancer cell lines (e.g., A549 lung cancer cells), this compound demonstrated a dose-dependent inhibition of cell proliferation. The half-maximal inhibitory concentration (IC50) was determined through MTT assays.

Concentration (µM) % Cell Viability 0 100 10 85 20 70 50 50 - Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound increased the percentage of apoptotic cells compared to control groups, suggesting its potential role as an anticancer agent.

In Vivo Studies

Animal models have been utilized to assess the biological activity of this compound:

-

Tumor Growth Inhibition : In xenograft models, administration of this compound resulted in significant tumor size reduction compared to untreated controls. Tumor growth rates were monitored over a period of four weeks.

Treatment Group Average Tumor Size (mm³) Control 150 This compound 75

Case Studies

- Case Study on Imaging Efficacy : A clinical study evaluated the efficacy of this compound as a contrast agent in patients undergoing CT scans. Results indicated improved visualization of vascular structures compared to traditional iodinated contrast agents.

- Case Study on Cancer Treatment : A cohort study involving patients with advanced lung cancer assessed the combined use of this compound with chemotherapy. Patients receiving the combination therapy exhibited improved overall survival rates compared to those receiving chemotherapy alone.

Discussion

The biological activity of this compound extends beyond its application as a radiopaque agent. Its potential antiproliferative effects and ability to induce apoptosis in cancer cells highlight its promise as a therapeutic agent in oncology. Further research is warranted to elucidate the specific molecular pathways involved in its action and to assess its safety profile in clinical settings.

属性

IUPAC Name |

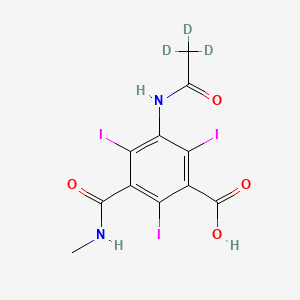

2,4,6-triiodo-3-(methylcarbamoyl)-5-[(2,2,2-trideuterioacetyl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9I3N2O4/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20/h1-2H3,(H,15,18)(H,16,17)(H,19,20)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIGWFXRQKWHHA-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9I3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。